molecular formula C5H9NO2 B3180762 4-(Methylamino)oxolan-2-one CAS No. 295330-90-4

4-(Methylamino)oxolan-2-one

Cat. No.: B3180762
CAS No.: 295330-90-4
M. Wt: 115.13 g/mol
InChI Key: XWYSLGXNXZYUGI-UHFFFAOYSA-N
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Description

4-(Methylamino)oxolan-2-one is a γ-lactone derivative characterized by a five-membered oxolan-2-one (dihydrofuran-2-one) ring substituted with a methylamino group at the 4-position. This compound belongs to a broader class of oxolan-2-one derivatives, which are notable for their structural versatility in organic synthesis and biological applications. The methylamino group imparts unique electronic and steric properties, influencing reactivity and interactions in biochemical systems.

Properties

IUPAC Name

4-(methylamino)oxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-6-4-2-5(7)8-3-4/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYSLGXNXZYUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)oxolan-2-one typically involves the reaction of oxirane with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of oxirane and subsequent formation of the oxolanone ring.

Industrial Production Methods

In industrial settings, the production of 4-(Methylamino)oxolan-2-one is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolanone ring to a more saturated form.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, saturated oxolanone compounds, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

4-(Methylamino)oxolan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylamino)oxolan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity and modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxolan-2-one Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Source References
4-(Methylamino)oxolan-2-one 4-(Methylamino) group ~143.16 (estimated) Potential intermediate in alkaloid synthesis Deduced from analogs
Pilocarpine (PIL) 3-Ethyl, 4-[(1-methyl-1H-imidazol-5-yl)methyl] 208.26 Cholinergic agonist; treats glaucoma, xerostomia
Epimers of EPI 3-[(S)-Hydroxy(phenyl)methyl], 4-[(1-methylimidazol-5-yl)methyl] ~324.35 Alkaloids with stereochemical activity variations
Hinokinin 3,4-Bis(1,3-benzodioxol-5-ylmethyl) 384.37 Lignan with antitumor and anti-inflammatory activity
Matairesinol 3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl] 358.37 Phytoestrogen; precursor to enterolignans
4-(1,3-Diazinan-2-yl)oxolan-2-one 4-(Hexahydropyrimidin-2-yl) ~184.23 Synthetic intermediate for heterocyclic chemistry

Key Comparisons

Substituent Effects on Reactivity 4-(Methylamino)oxolan-2-one: The methylamino group enhances nucleophilicity at the 4-position, making it a candidate for Michael additions or alkylation reactions, similar to MQI derivatives in sulfone synthesis . Pilocarpine (PIL): The imidazole and ethyl groups enable selective binding to muscarinic receptors, a feature absent in simpler methylamino derivatives .

Stereochemical Influence Epimers of EPI demonstrate how stereochemistry (e.g., 3R,4R vs. 3S,4R) alters biological activity, suggesting that 4-(Methylamino)oxolan-2-one stereoisomers may exhibit divergent pharmacological profiles .

Biological Activity Hinokinin and Matairesinol: These lignans highlight the role of aromatic substituents (e.g., benzodioxole or methoxyphenyl groups) in conferring anticancer activity, contrasting with the simpler methylamino derivative . Enzymatic Interactions: The enzyme barS1 in bacteria catalyzes stereospecific reductions of (3R,4R)-hydroxyalkyl oxolan-2-ones, emphasizing the importance of substituent positioning for enzyme recognition .

Synthetic Utility 4-(1,3-Diazinan-2-yl)oxolan-2-one: Used in heterocyclic synthesis, analogous to how 4-(Methylamino)oxolan-2-one could serve as a precursor for amino acid derivatives or peptidomimetics .

Research Findings and Data

  • NMR and LC-MS Analysis : Structural confirmation of PIL and EPI analogs via NMR and LC-MS underscores the reliability of these techniques for characterizing oxolan-2-one derivatives .
  • pH-Dependent Reactivity: Protonation of amino groups (e.g., in MAP derivatives) influences regioselectivity in nucleophilic reactions, a principle applicable to 4-(Methylamino)oxolan-2-one .

Biological Activity

Overview

4-(Methylamino)oxolan-2-one, also known as Methylamino-oxolanone, is a compound characterized by its oxolanone ring and a methylamino group. This unique structure provides it with diverse biological activities and potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways.

The biological activity of 4-(Methylamino)oxolan-2-one primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate enzymatic activity by binding to active sites or altering conformational states, leading to inhibition or activation of various signaling pathways. This mechanism underpins its potential therapeutic applications in neurology and pain management, particularly concerning GABA transporters, which are crucial for inhibitory neurotransmission.

1. Neuropathic Pain Management

Recent studies have highlighted the potential of compounds similar to 4-(Methylamino)oxolan-2-one as inhibitors of GABA uptake, which could be beneficial in treating neuropathic pain. Research indicates that targeting GABA transporters (mGAT1-4) may provide new avenues for effective pain relief therapies. For instance, functionalized amino acids designed to inhibit GABA uptake demonstrated significant antinociceptive properties in rodent models of neuropathic pain, suggesting that similar mechanisms might be exploitable with 4-(Methylamino)oxolan-2-one .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Its structural properties allow it to interact effectively with enzyme active sites, potentially leading to the development of new enzyme inhibitors that could be used in treating various diseases.

Case Studies

Several case studies have explored the biological activity of compounds related to 4-(Methylamino)oxolan-2-one:

  • GABA Transporter Inhibitors : A study synthesized new functionalized amino acids that inhibited GABA uptake across different mGAT subtypes. Compounds similar to 4-(Methylamino)oxolan-2-one showed promising inhibitory activity, indicating their potential as therapeutic agents against neuropathic pain .
  • Cytotoxicity and Hepatotoxicity Assessments : In vivo experiments assessed the cytotoxic effects of related compounds on liver cells, demonstrating that certain derivatives exhibited low hepatotoxicity while maintaining efficacy against pain models .

Data Table: Biological Activity Summary

Activity Target Effect Reference
GABA Uptake InhibitionmGAT1-mGAT4Antinociceptive properties
Enzyme InhibitionVarious EnzymesModulation of metabolic pathways
Cytotoxicity AssessmentLiver CellsLow hepatotoxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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